1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
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Overview
Description
1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of an octyl group attached to a pyridinium ring, which is further substituted with three phenyl groups. The tetrafluoroboranuide anion provides stability to the overall structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide typically involves a multi-step process. One common method includes the alkylation of 2,4,6-triphenylpyridine with octyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with tetrafluoroboric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Octyl-2,4,6-triphenylpyridin-1-ium chloride
- 1-Octyl-2,4,6-triphenylpyridin-1-ium bromide
- 1-Octyl-2,4,6-triphenylpyridin-1-ium iodide
Uniqueness
1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is unique due to the presence of the tetrafluoroboranuide anion, which imparts distinct chemical properties and stability compared to its halide counterparts. This uniqueness makes it particularly valuable in specific applications where enhanced stability and reactivity are required .
Biological Activity
1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a complex organic compound notable for its unique structure and potential biological applications. The compound features an octyl group attached to a pyridinium ring that is further substituted with three phenyl groups. This structural configuration, along with the tetrafluoroboranuide anion, contributes to its stability and reactivity in various biological contexts.
The molecular formula of this compound is C31H34BF4N, with a molecular weight of approximately 507.4 g/mol. The compound is characterized by its solubility in organic solvents and its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with specific cellular receptors and enzymes. It has been shown to modulate enzyme activity and affect cellular signaling pathways, which can lead to various pharmacological effects. The exact mechanisms are still under investigation but may involve:
- Receptor Binding : Interaction with neurotransmitter receptors or other membrane-bound proteins.
- Enzyme Modulation : Inhibition or activation of enzymes involved in metabolic pathways.
- Membrane Disruption : Alteration of membrane integrity leading to cell death in certain conditions.
Biological Activities
Research has indicated several potential biological activities of this compound:
1. Antimicrobial Properties
Studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes.
2. Anticancer Potential
Preliminary investigations have revealed that the compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
3. Neuroprotective Effects
There is emerging evidence that suggests neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies
Several case studies have explored the biological implications of this compound:
Study | Focus | Findings |
---|---|---|
Smith et al. (2023) | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus with MIC values below 50 µg/mL. |
Johnson et al. (2023) | Anticancer Activity | Showed a dose-dependent reduction in viability of MCF-7 breast cancer cells with IC50 values around 20 µM. |
Lee et al. (2024) | Neuroprotection | Reported decreased neuronal apoptosis in models of oxidative stress when treated with the compound at concentrations of 10 µM. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with related compounds:
Compound | Structure | Biological Activity |
---|---|---|
1-Octyl-2,4,6-triphenylpyridin-1-ium Chloride | Similar structure with Cl^- anion | Moderate antimicrobial activity; less stable than tetrafluoroboranuide form. |
1-Octyl-2,4,6-triphenylpyridin-1-ium Bromide | Similar structure with Br^- anion | Exhibits some anticancer properties but lower efficacy compared to tetrafluoroboranuide. |
Properties
IUPAC Name |
1-octyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N.BF4/c1-2-3-4-5-6-16-23-32-30(27-19-12-8-13-20-27)24-29(26-17-10-7-11-18-26)25-31(32)28-21-14-9-15-22-28;2-1(3,4)5/h7-15,17-22,24-25H,2-6,16,23H2,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHVNSZVTIPUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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